molecular formula C25H21N3O B2558317 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-46-9

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2558317
CAS No.: 901247-46-9
M. Wt: 379.463
InChI Key: NCPFKPBFHGLDIR-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetically derived chemical compound belonging to the pyrazoloquinoline chemical class, a scaffold recognized for its significant pharmacological potential. This specific analog features a 3,4-dimethylphenyl substitution at the 1-position and a 4-methoxyphenyl group at the 3-position, a structure designed to modulate electronic properties and binding affinity. Pyrazoloquinoline derivatives are extensively investigated in medicinal chemistry for their ability to interact with various kinase targets and other enzymes implicated in disease pathways source . The structural motif is known to serve as a privileged scaffold for developing potent inhibitors, making this compound a valuable intermediate or lead compound for researchers in drug discovery source . Its primary research applications include serving as a key synthetic intermediate in the development of novel therapeutic agents, a chemical probe for studying enzyme function and cellular signaling pathways, and a candidate for in vitro biological screening assays to assess anticancer, antimicrobial, or anti-inflammatory activity. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-8-11-19(14-17(16)2)28-25-21-6-4-5-7-23(21)26-15-22(25)24(27-28)18-9-12-20(29-3)13-10-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFKPBFHGLDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Cyclization to form the pyrazoloquinoline core: This step often involves the use of a strong acid or base to facilitate the cyclization reaction.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced pyrazoloquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings, altering the compound’s properties.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.

    Industry: It can be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Therapeutic Potential: Amino-substituted derivatives (e.g., 3-amino-4-aryl analogues) exhibit improved bioactivity, suggesting that the absence of an NH2 group in the target compound may limit its efficacy unless compensated by other substituents .

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogues:

  • Melting Points: Pyrazoloquinolines with polar substituents (e.g., OH, NH2) exhibit higher melting points (e.g., 239–240°C for (4E)-4-[(4-hydroxyphenyl)methylidene] derivatives) than non-polar groups . The target compound’s 3,4-dimethyl and 4-methoxy groups may lower its melting point relative to amino-substituted analogues.
  • Solubility : Methoxy groups improve solubility in organic solvents, contrasting with chlorinated derivatives .

Biological Activity

1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound exhibits a complex structure characterized by a fused pyrazole and quinoline framework, which is known for its potential biological activities. The presence of various substituents on the aromatic rings enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C25_{25}H21_{21}N3_{3}O
  • Molecular Weight : Approximately 379.5 g/mol

The structure of this compound facilitates π-π stacking and hydrophobic interactions, which are crucial for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, several studies on related compounds provide insights into its potential applications:

1. Anti-inflammatory Activity

A study on structurally similar pyrazolo[4,3-c]quinolines demonstrated significant anti-inflammatory effects through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involved the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

CompoundIC50_{50} (μM)Cytotoxicity (%)
2a0.399% at 10 μM
2iNot specifiedNot specified

The promising results from these derivatives suggest that this compound could exhibit similar anti-inflammatory properties.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of various pyrazoloquinoline derivatives for their biological activities. For instance:

  • Study on Anti-Cancer Properties : Some derivatives were tested against different cancer cell lines, showing varying degrees of cytotoxicity and selectivity. The structure-activity relationship (SAR) analysis indicated that specific substituents could enhance anticancer activity while minimizing cytotoxicity to normal cells.
  • Quantitative Structure–Activity Relationship (QSAR) : This analysis has been employed to predict the biological activity based on molecular descriptors. Compounds with electron-donating groups at specific positions exhibited better inhibitory activity against NO production compared to others .

Q & A

Q. What are the common synthetic routes for 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves cyclization reactions starting with substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile has been used as a starting material, followed by sequential substitutions at the 2- and 4-positions with aryl groups (e.g., 3,4-dimethylphenyl and 4-methoxyphenyl). Key steps include nucleophilic aromatic substitution and cyclocondensation under reflux conditions in polar aprotic solvents like DMF or THF . Modifications to introduce amino groups or other functional moieties may require protective group strategies or catalytic hydrogenation .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • 1H NMR : Aromatic protons from the quinoline core (δ 7.2–8.5 ppm) and substituents (e.g., methoxy group at δ ~3.8 ppm, methyl groups at δ ~2.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 427 for related pyrazoloquinolines) and fragmentation patterns verify the backbone .
  • Elemental analysis : Matching calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) .

Q. What preliminary biological activities have been reported?

Early studies highlight:

  • Bacterial β-glucuronidase inhibition : IC₅₀ values in the nanomolar range, with pH-dependent efficacy due to active-site surface charge variations .
  • Interferon induction : Structural analogs with dimethylaminopropylamino side chains show antiviral activity, though potency varies with substituent position .

Advanced Research Questions

Q. How can computational methods optimize this compound’s inhibitory activity against bacterial β-glucuronidase?

  • 3D-QSAR modeling : Align hydrophobic/electrostatic fields with active-site residues (e.g., Glu₄₁₃, Tyr₅₀₄) to predict substituent effects.
  • Docking studies : Prioritize derivatives with 4-methoxyphenyl groups for π-π stacking and 3-amino groups for hydrogen bonding .
  • pH sensitivity : Simulate protonation states of the quinoline nitrogen to align with the enzyme’s neutral pH microenvironment .

Q. How do structural modifications impact interferon-inducing activity?

  • Side-chain engineering : Replace the 3,4-dimethylphenyl group with a 3-dimethylaminopropylamino moiety to enhance solubility and binding to Toll-like receptors.

  • Heterocycle substitution : Pyridyl or acridinyl analogs increase interferon titers but may introduce cytotoxicity .

  • SAR Table :

    Substituent PositionActivity (IFN-α Induction)Toxicity (IC₅₀, μM)
    3,4-DimethylphenylLow>100
    3-DimethylaminopropylHigh25–50
    PyridylModerate40–60

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Assay standardization : Control pH (e.g., 7.4 vs. 5.5) and bacterial strain specificity (e.g., E. coli vs. gut microbiota) for β-glucuronidase inhibition .
  • Metabolic stability tests : Use liver microsomes to differentiate intrinsic activity from pharmacokinetic effects in interferon induction models .
  • Crystallography : Resolve binding modes of analogs with conflicting SAR trends (e.g., 4-fluoro vs. 4-methoxy groups) .

Methodological Challenges

Q. How to address low yields in cyclization steps during synthesis?

  • Catalyst screening : Test iodine or Lewis acids (e.g., ZnCl₂) to accelerate quinoline ring formation .
  • Solvent optimization : Switch from THF to DMSO for higher dielectric constant, improving reaction homogeneity .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 1h, minimizing decomposition .

Q. What analytical techniques validate purity for in vivo studies?

  • HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities <0.1% .
  • DSC/TGA : Confirm thermal stability (>200°C) to rule out polymorphic transitions affecting bioavailability .

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